Estruvita

Descripción general

Descripción

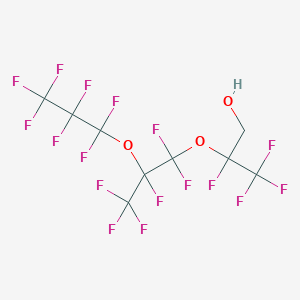

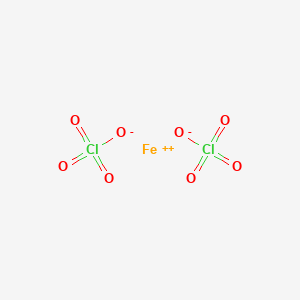

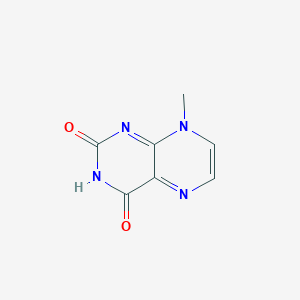

Ammonium magnesium phosphate hexahydrate is a hydrate that is the hexahydrate form of ammonium magnesium phosphate. It is a constituent of urinary calculi. It has a role as a fertilizer. It is a hydrate and a phosphate mineral. It contains an ammonium magnesium phosphate.

The mineral magnesium ammonium phosphate with the formula NH4MgPO4. It is associated with urea-splitting organisms in a high magnesium, high phosphate, alkaline environment. Accumulation of crystallized struvite is found in the urinary tract as struvite CALCULI and as scale on sewage system equipment and wastewater pipes.

Aplicaciones Científicas De Investigación

Agricultura Sostenible

La estruvita es cada vez más reconocida como un fertilizante de fósforo sostenible. Es un fertilizante de liberación lenta, lo que significa que proporciona un suministro constante de nutrientes a lo largo del tiempo. Esto puede conducir a mejores rendimientos de los cultivos y a una mayor absorción de nutrientes, así como a un mejor estado de los nutrientes del suelo. Por ejemplo, en un sistema de rotación de arroz y trigo, la this compound ha mostrado resultados prometedores en el mantenimiento de los rendimientos al tiempo que mejora la eficiencia del uso del fósforo y el contenido de fósforo disponible en el suelo .

Material Ignífugo

Más allá de su uso como fertilizante, la this compound se ha identificado como un retardante de fuego sostenible de alto valor. Cuando se usa en retardantes de fuego a base de fósforo, puede ayudar a producir capas de carbón vegetal a temperaturas elevadas, que sofocan las llamas de manera efectiva. Esta aplicación no solo proporciona una alternativa a los retardantes de fuego convencionales, sino que también contribuye a la conservación global del fósforo .

Tratamiento de Aguas Residuales

La precipitación de this compound es un método común para la recuperación de nutrientes en el tratamiento de aguas residuales. Ayuda a prevenir bloqueos en las tuberías y reduce los problemas operativos. La this compound recuperada luego se puede reutilizar como fertilizante, cerrando el ciclo en el reciclaje de nutrientes y contribuyendo a la sostenibilidad ambiental .

Recuperación de Nutrientes de la Escorrentía Agrícola

La capacidad de la this compound para capturar y reciclar nutrientes de la escorrentía agrícola la convierte en una herramienta valiosa para el control de la contaminación de fuentes no puntuales. Al recuperar el exceso de nitrógeno y fósforo, la this compound ayuda a mitigar el riesgo de eutrofización en los cuerpos de agua y mejora la eficiencia del uso de nutrientes en la agricultura .

Remediación de Suelos

La this compound tiene aplicaciones potenciales en la remediación de suelos, particularmente en suelos que son deficientes en fósforo. Sus propiedades de liberación lenta pueden ayudar a restaurar la fertilidad y la estructura del suelo, convirtiéndola en una enmienda valiosa para las tierras degradadas y promoviendo prácticas de gestión sostenible de la tierra .

Propiedades

Número CAS |

13478-16-5 |

|---|---|

Fórmula molecular |

H8MgNO5P |

Peso molecular |

157.35 g/mol |

Nombre IUPAC |

azanium;magnesium;phosphate;hexahydrate |

InChI |

InChI=1S/Mg.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2 |

Clave InChI |

GPRIZNLSWFHDBB-UHFFFAOYSA-N |

SMILES |

[NH4+].O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Mg+2] |

SMILES canónico |

N.O.OP(=O)(O)O.[Mg] |

Key on ui other cas no. |

13478-16-5 |

Números CAS relacionados |

7785-21-9 (H3PO4-ammonium-magnesium[1:1:1]) |

Sinónimos |

Ammonium Magnesium Phosphate Crystals, Struvite dittmarite magnesium ammonium phosphate magnesium ammonium phosphate hexahydrate magnesium ammonium phosphate monohydrate struvite struvite (H3PO4-NH4-Mg (1:1:1)) Struvite Crystals |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-6-(furan-3-yl)-9-hydroxy-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate](/img/structure/B76765.png)